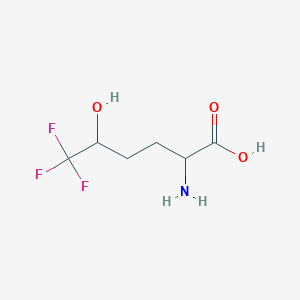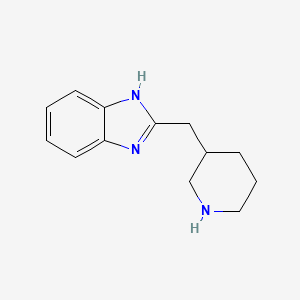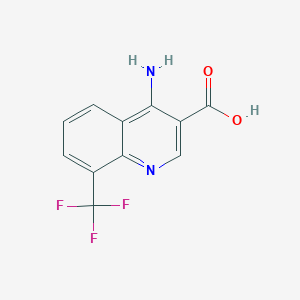
3-Brom-2-chlor-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 g/mol . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, has been reported . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is represented by the InChI code1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H . The compound has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms . Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol and an exact mass of 258.90112 g/mol . It has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms . The compound has a formal charge of 0 and a complexity of 163 .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridin (TFMP)-Derivate, einschließlich 3-Brom-2-chlor-6-(Trifluormethyl)pyridin, haben in der Agrochemie breite Anwendung gefunden . Der wichtigste Einsatzbereich von TFMP-Derivaten ist der Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde. Seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Generika erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Molekülteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridin-Molekülteils tragen zu den biologischen Aktivitäten von TFMP-Derivaten bei .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den TFMP-Molekülteil enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die gleichen einzigartigen Eigenschaften von TFMP-Derivaten, die sie in der Humanmedizin nützlich machen .
Anwendungen in der Materialwissenschaft
Die einzigartigen Eigenschaften von TFMP-Derivaten finden auch Anwendung in der Materialwissenschaft . Die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridin-Molekülteils kann in verschiedenen Anwendungen der Materialwissenschaft genutzt werden .
Anwendungen in der chemischen Synthese
TFMP-Derivate werden in der chemischen Synthese eingesetzt . Die einzigartigen Eigenschaften dieser Verbindungen können zur Herstellung neuartiger chemischer Strukturen genutzt werden .
Anwendungen in der Chromatographie
TFMP-Derivate haben in der Chromatographie Anwendung gefunden . Die einzigartigen Eigenschaften dieser Verbindungen können zur Verbesserung der Trennung chemischer Gemische genutzt werden .
Anwendungen in der Analytischen Chemie
In der Analytischen Chemie können TFMP-Derivate als Reagenzien oder Standards verwendet werden . Ihre einzigartigen Eigenschaften können die Genauigkeit und Präzision analytischer Messungen verbessern .
Anwendungen in der biologischen Forschung
In der biologischen Forschung können TFMP-Derivate als Sonden oder Marker verwendet werden . Ihre einzigartigen Eigenschaften können genutzt werden, um biologische Systeme detaillierter zu untersuchen .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCRNGOIVXMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670371 | |
| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-34-1 | |
| Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


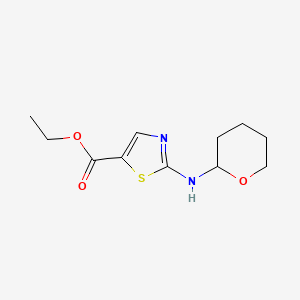
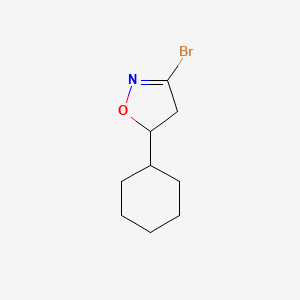

amine hydrochloride](/img/structure/B1519672.png)

![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)

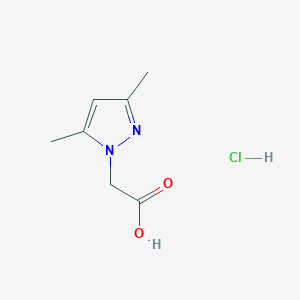

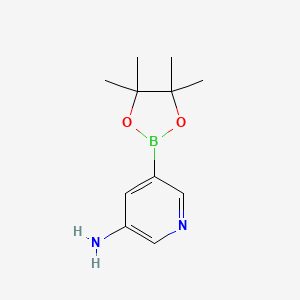
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
